![molecular formula C19H25FSi B14189560 [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920282-76-4](/img/structure/B14189560.png)
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: is a chemical compound that features a fluorophenyl group attached to a butadiyne moiety, which is further connected to a tri(propan-2-yl)silane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane typically involves the coupling of a fluorophenylacetylene with a tri(propan-2-yl)silylacetylene under specific reaction conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne moiety, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can target the fluorophenyl group or the butadiyne moiety, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced products, such as alkanes or alkenes.
Substitution: Introduction of various substituents on the fluorophenyl group, such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Science: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
Wirkmechanismus
The mechanism by which [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
[4-(4-Chlorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of fluorine.
[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
920282-76-4 |
|---|---|
Molekularformel |
C19H25FSi |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)buta-1,3-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H25FSi/c1-15(2)21(16(3)4,17(5)6)14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,1-6H3 |
InChI-Schlüssel |
RURWFMRMHUXLAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC#CC1=CC=C(C=C1)F)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


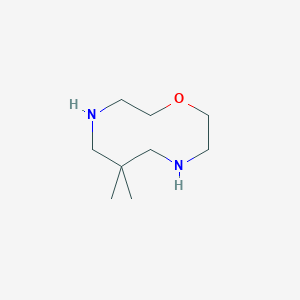
![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
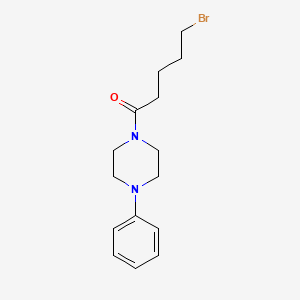
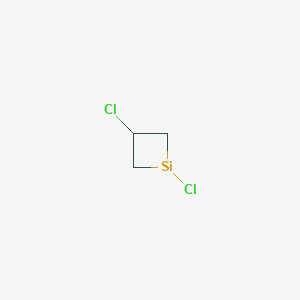
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
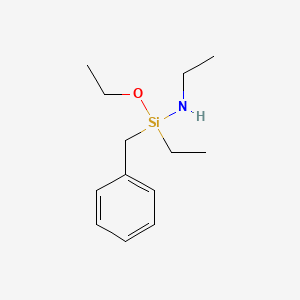
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)
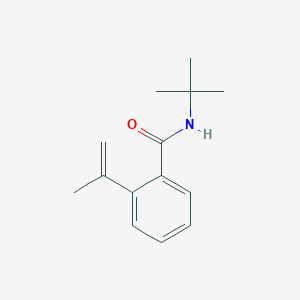
![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
